1-benzhydrylpyrrolidin-3-one
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Overview
Description
1-Benzhydrylpyrrolidin-3-one is a heterocyclic compound featuring a pyrrolidinone ring with a benzhydryl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-3-pyrrolidinone. This process typically requires the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding nitrile or imine precursors. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylpyrrolidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: N-oxides
Reduction: 1-Benzhydrylpyrrolidin-3-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Benzhydrylpyrrolidin-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzhydrylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the benzhydryl group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidin-2-one: Similar in structure but lacks the benzhydryl group, resulting in different biological activities.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to distinct chemical reactivity and applications.
Prolinol: A hydroxylated derivative of pyrrolidine, used in different contexts due to its unique properties.
Uniqueness: 1-Benzhydrylpyrrolidin-3-one is unique due to the presence of the benzhydryl group, which significantly influences its chemical reactivity and biological activity. This structural feature allows for enhanced binding interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-benzhydrylpyrrolidin-3-one |
InChI |
InChI=1S/C17H17NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17H,11-13H2 |
InChI Key |
SIIMHCKLHHPEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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